molecular formula C8H8BF3O4S B7954927 (2-(Methylsulfonyl)-4-(trifluoromethyl)phenyl)boronic acid

(2-(Methylsulfonyl)-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B7954927
M. Wt: 268.02 g/mol
InChI Key: NMHFJXFQCWERDD-UHFFFAOYSA-N
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Description

(2-(Methylsulfonyl)-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The presence of both a methylsulfonyl group and a trifluoromethyl group on the phenyl ring imparts distinct chemical properties to the compound, making it valuable for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylsulfonyl)-4-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed cross-coupling reaction with a boronic acid or boronate ester. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-(Methylsulfonyl)-4-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce boranes or boronate esters. Substitution reactions can lead to a wide range of functionalized aromatic compounds .

Scientific Research Applications

(2-(Methylsulfonyl)-4-(trifluoromethyl)phenyl)boronic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the design of boron-containing drugs and drug delivery systems, especially for boron neutron capture therapy (BNCT) in cancer treatment.

    Medicine: Its unique reactivity makes it a valuable intermediate in the synthesis of biologically active compounds.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-(Methylsulfonyl)-4-(trifluoromethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors and sensors. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid moiety, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the methylsulfonyl and trifluoromethyl groups, resulting in different reactivity and applications.

    (4-Trifluoromethyl)phenylboronic acid: Contains only the trifluoromethyl group, which affects its chemical properties and uses.

    (2-Methylsulfonyl)phenylboronic acid: Contains only the methylsulfonyl group, leading to distinct reactivity compared to the trifluoromethyl derivative.

Uniqueness

The presence of both the methylsulfonyl and trifluoromethyl groups in (2-(Methylsulfonyl)-4-(trifluoromethyl)phenyl)boronic acid imparts unique electronic and steric effects, enhancing its reactivity and making it a versatile intermediate in organic synthesis. These features distinguish it from other boronic acids and contribute to its wide range of applications in scientific research and industry.

Properties

IUPAC Name

[2-methylsulfonyl-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4S/c1-17(15,16)7-4-5(8(10,11)12)2-3-6(7)9(13)14/h2-4,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHFJXFQCWERDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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